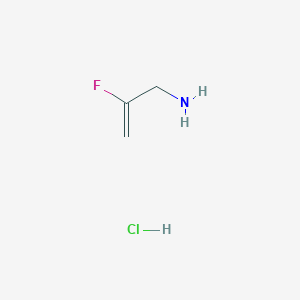

2-Fluoro allyl amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Fluorophytosphingosines

Cresswell et al. (2012) developed a diastereodivergent hydroxyfluorination protocol for converting allylic amines to amino fluorohydrins. This method was applied in synthesizing 4-deoxy-4-fluoro-L-xylo-phytosphingosine and 4-deoxy-4-fluoro-L-lyxo-phytosphingosine, demonstrating its utility in synthesizing complex molecules (Cresswell et al., 2012).

Asymmetric Allylic Amination Reactions

Grange et al. (2016) highlighted the significance of allylic amines in synthetic organic chemistry, emphasizing their role in creating bioactive agents and synthetic intermediates. This review provides insight into the methods and limitations of synthesizing allylic amines, including those involving 2-fluoro allyl amine hydrochloride (Grange et al., 2016).

Wastewater Treatment

Kioussis et al. (2000) demonstrated the use of poly(allyl amine hydrochloride) hydrogels in removing harmful anions from aquaculture wastewater. This study showcases the potential environmental applications of allyl amine hydrochloride derivatives in treating water effluents (Kioussis et al., 2000).

Catalytic Reactions and Synthesis

Wipf et al. (2003) explored the use of allylic amine derivatives in creating reactive alkenyl organometallic reagents, showcasing their role in synthesizing complex organic structures. Their study provides a glimpse into the diverse applications of allylic amines in organic chemistry (Wipf et al., 2003).

Fluoroallylation of Primary Alcohols

Hassan et al. (2012) demonstrated the use of (2-fluoro)allyl chloride in the enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations, facilitating the synthesis of syn-3-fluoro-1-alcohols. This highlights the role of this compound in facilitating complex chemical transformations (Hassan et al., 2012).

Synthesis of Drug Mimics

Ramb et al. (2013) utilized 2-fluoroallylic alcohols in Overman rearrangements to synthesize fluorinated primary allylic amines, which were used as mimics for drugs against schizophrenia. This application showcases the pharmaceutical relevance of this compound derivatives (Ramb et al., 2013).

Enantioselective Allylation

Huo et al. (2014) reviewed the advancements in enantioselective allylation, particularly focusing on the synthesis of chiral homoallylic alcohols and amines. This review underlines the importance of allylic amines, including this compound, in synthesizing natural products and pharmaceuticals (Huo et al., 2014).

Novel Amination-Induced Rearrangements

Weng et al. (2017) developed a copper-catalyzed amination-induced 1,2-rearrangement of allylic alcohols. This method efficiently synthesizes a wide range of α-quaternary Mannich bases, demonstrating another application of allylic amine derivatives in organic synthesis (Weng et al., 2017).

Safety and Hazards

将来の方向性

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . The research progress of enzymatic synthesis of fluorinated compounds is summarized, including various enzymes . This suggests that there is potential for future research and development in the field of fluorinated compounds, including 2-Fluoro allyl amine hydrochloride.

作用機序

Target of Action

The primary target of 2-Fluoro allyl amine hydrochloride is the Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines to an aldehyde, ammonia, and hydrogen peroxide . It is also involved in leukocyte migration to sites of inflammation, and the enzymatic activity of SSAO is essential to this role .

Mode of Action

This compound acts as a potent inhibitor of SSAO activity . It interacts with its target by inhibiting the enzymatic activity of SSAO, thereby preventing the oxidative deamination of primary amines . The selectivity of this compound was confirmed with a broad panel of receptors and enzymes that included the monoamine oxidases A and B .

Biochemical Pathways

The inhibition of SSAO activity by this compound affects the biochemical pathways involving the oxidative deamination of primary amines . This results in a decrease in the production of aldehyde, ammonia, and hydrogen peroxide, which are the products of the SSAO-catalyzed reaction . The downstream effects of this inhibition include a reduction in leukocyte migration to sites of inflammation .

Pharmacokinetics

Oral administration of this compound results in complete inhibition of rat lung SSAO, with an ED50 between 0.1 and 1 mg/kg, and a pharmacodynamic half-life of greater than 24 hours . This suggests that the compound has good bioavailability and a long duration of action.

Result of Action

The inhibition of SSAO activity by this compound leads to significant anti-inflammatory effects . In a mouse model of inflammatory leukocyte trafficking, oral dosing with this compound resulted in significant, dose-dependent inhibition of neutrophil accumulation . In a rat model of LPS-induced lung inflammation, administration of 10 mg/kg of the compound resulted in a 55% significant reduction in transmigrated cells recovered by bronchoalveolar lavage .

特性

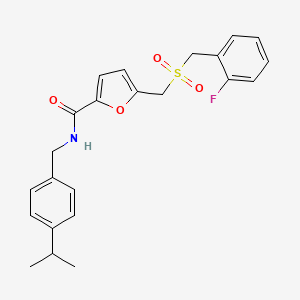

IUPAC Name |

2-fluoroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXCPZZJWCXNFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954072 |

Source

|

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322637-47-8 |

Source

|

| Record name | 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2372153.png)

![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)

![[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2372156.png)

![1-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2372158.png)

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372163.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2372165.png)

![(E)-2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372167.png)

![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)